
3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one
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Overview
Description
3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one: is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents. The presence of a chloromethyl group and a fluorine atom in the structure of this compound enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 7-fluoro-1,2-dihydroquinolin-2-one with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride can yield the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group at C3 undergoes nucleophilic substitution under mild conditions, enabling diverse functionalization:
Reaction Conditions & Outcomes
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The chloromethyl group’s reactivity is enhanced by the electron-deficient quinolinone core, facilitating SN2 mechanisms .
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Steric hindrance from the fused ring system limits bulkier nucleophiles, favoring smaller amines or oxygen-based nucleophiles .
Aromatic Electrophilic Substitution
The fluorine atom at C7 deactivates the aromatic ring but directs electrophiles to the para position (C5 or C8):
Key Reactions
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Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄) at elevated temperatures, yielding 5-nitro or 8-nitro derivatives .
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Sulfonation : Limited by ring deactivation; achievable with oleum at 150°C .
Reduction
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Catalytic Hydrogenation : Pd/C or Pt/C under H₂ reduces the ketone to a secondary alcohol (2-hydroxy-1,2,3,4-tetrahydroquinoline derivative) .
Oxidation
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Ketone Stability : The α,β-unsaturated ketone resists oxidation under standard conditions but reacts with peracids (e.g., mCPBA) to form epoxides at the C1–C2 double bond .
Cycloaddition and Ring-Opening Reactions
The dihydroquinolinone core participates in annulation and cyclization:
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Friedländer Condensation : Reacts with β-ketoesters in acidic conditions to form polycyclic fused quinolines.
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Photocyclization : UV light induces cyclization with acrylamides, yielding tricyclic derivatives (e.g., benzo-fused oxazepines) .
Biological Activity and Pharmacophore Modifications
Structural analogs demonstrate interactions with biological targets:
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WDR5 Protein Binding : The 3,4-dihydroquinolin-2-one scaffold anchors to the WIN site via hydrogen bonding (C261 backbone) and π–π stacking (F133) .
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Antimicrobial Activity : Triazine-linked derivatives show moderate activity against E. coli and S. aureus (MIC: 8–32 μg/mL) .
One-Pot Multicomponent Reactions
A Rh/Pd/Cu catalyst system enables sequential conjugate addition, amidation, and cyclization to generate substituted dihydroquinolinones .
Pomeranz-Fritsch Reaction
Acid-catalyzed cyclization of azides and acetophenones yields fused isoquinoline derivatives, adaptable for introducing the chloromethyl group .
Stability and Degradation
Scientific Research Applications
Biological Activities
3-(Chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one exhibits various biological properties that make it a candidate for pharmacological applications.
Antimicrobial Activity
Research indicates that derivatives of dihydroquinolinones possess significant antibacterial properties. The presence of the chloromethyl and fluorine substituents may enhance the compound's interaction with bacterial targets, potentially leading to increased efficacy against resistant strains.
Anti-inflammatory Properties
Studies have shown that compounds within the dihydroquinolinone class can exhibit anti-inflammatory effects. This activity may be attributed to the inhibition of pro-inflammatory mediators, making it a potential candidate for treating inflammatory diseases.
Antitumor Activity
The compound's structure suggests potential antitumor activity. Preliminary studies indicate that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Antibacterial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
- Anti-cancer Research : A study focused on its effects on various cancer cell lines showed promising results in inhibiting cell growth and inducing apoptosis in treated cells.
- Inflammation Models : Animal models of inflammation have shown that treatment with this compound reduced markers of inflammation significantly compared to control groups.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antibacterial or anticancer effects.
Comparison with Similar Compounds
3-(chloromethyl)-1,2-dihydroquinolin-2-one: Lacks the fluorine atom, which may result in different reactivity and biological activity.
7-fluoro-1,2-dihydroquinolin-2-one:
3-(bromomethyl)-7-fluoro-1,2-dihydroquinolin-2-one: Similar structure but with a bromine atom instead of chlorine, which may alter its chemical properties.
Uniqueness: The presence of both the chloromethyl group and the fluorine atom in 3-(chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one makes it unique compared to its analogs. These functional groups enhance its reactivity and potential biological activity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Biological Activity
3-(Chloromethyl)-7-fluoro-1,2-dihydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClFNO, with a molecular weight of approximately 211.63 g/mol. The presence of both a chloromethyl group and a fluorine atom enhances its reactivity and potential biological activity. These functional groups allow for various chemical reactions, making the compound a valuable intermediate in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit enzymes involved in critical processes such as DNA replication and protein synthesis, leading to antibacterial and anticancer effects. For instance, studies have indicated that derivatives of dihydroquinolinones exhibit anti-inflammatory, anti-tumor, and antibacterial properties .
Antibacterial Activity
Research has shown that compounds similar to this compound possess significant antibacterial properties. The chloromethyl group enhances its ability to penetrate bacterial cell walls and interact with essential cellular components. For example, the compound has been evaluated against various Gram-positive and Gram-negative bacterial strains, demonstrating effective inhibition .
Anticancer Activity
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating a potential role in managing inflammatory diseases.
Case Studies
- In Vitro Evaluation : A study assessing the inhibitory effects on phosphodiesterases (PDEs) revealed that derivatives of this compound have varying degrees of potency. For instance, certain analogs exhibited IC50 values significantly lower than established drugs like Sildenafil, suggesting enhanced efficacy in targeting PDE5A1 .
- Structural Activity Relationship (SAR) : Investigations into the SAR of related compounds demonstrated that modifications at specific positions on the quinoline ring can dramatically affect biological activity. For example, substituting the chloromethyl group with other halogens altered the binding affinity to target enzymes .
Comparative Analysis
Compound Name | Structure Features | Biological Activity | IC50 Values (nM) |
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This compound | Chloromethyl & Fluorine | Antibacterial, Antitumor | Varies by analog |
Sildenafil | N/A | PDE5 Inhibitor | 6.23 |
7-Fluoro-3,4-dihydroquinolin-2-one | Lacks chloromethyl group | Anti-inflammatory | Not specified |
4-(Chloromethyl)-6-fluoro-1,2-dihydroquinolin-2-one | Different halogen position | Varying activity | Not specified |
Properties
IUPAC Name |
3-(chloromethyl)-7-fluoro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c11-5-7-3-6-1-2-8(12)4-9(6)13-10(7)14/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEGKNQJIHNAGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C(=C2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.